3-amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core. This structure is notable for its incorporation of a trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. The compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-amino-3-chloro-5-trifluoromethylpyridine.
Cyclization: The intermediate is then cyclized with ethyl bromopropionate in ethanol, forming the imidazo[1,2-a]pyridine ring.
Hydrolysis: The cyclized product undergoes hydrolysis in the presence of sodium hydroxide to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route for scale-up. This includes ensuring high yield and purity, as well as cost-effective and environmentally friendly reaction conditions. Continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 3-amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its derivatives have shown promise in treating diseases such as tuberculosis and cancer .
Industry
Industrially, the compound can be used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 3-amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to its targets with high affinity. This interaction can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid: Similar structure but with a chlorine substituent instead of an amino group.
Uniqueness
3-amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to the presence of both an amino group and a trifluoromethyl group. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
1502995-94-9 |
---|---|
Molecular Formula |
C9H6F3N3O2 |
Molecular Weight |
245.2 |
Purity |
91 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.